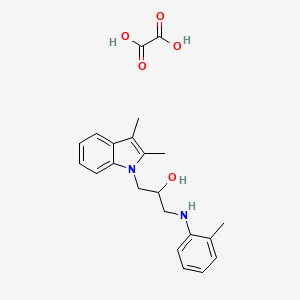

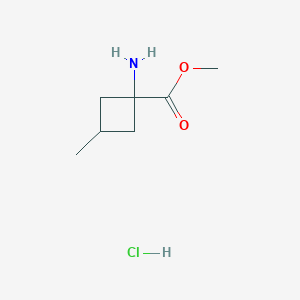

草酸1-(2,3-二甲基-1H-吲哚-1-基)-3-(邻甲苯氨基)丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related indole derivatives is described in the first paper, where a gold-catalyzed cycloisomerization process is used to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols . This method involves the activation of an alkyne moiety by a gold(I) catalyst, followed by intramolecular addition and iododeauration to yield the final products. Although the exact compound of interest is not synthesized in this study, the described method could potentially be adapted for the synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound would likely feature an indole core substituted with dimethyl groups at the 2 and 3 positions, and a side chain bearing an o-tolylamino group. The indole core is a common structure in many biologically active molecules and is known for its stability and reactivity. The substitution pattern can significantly affect the electronic and steric properties of the molecule, which in turn can influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for indoles and amines. For instance, the indole moiety could participate in electrophilic substitution reactions, while the amino group could be involved in the formation of amides or Schiff bases. The oxalate group may also play a role in the compound's reactivity, potentially acting as a leaving group or chelating agent.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the presence of the indole ring would contribute to the compound's aromaticity and potential planarity. The dimethyl groups could increase hydrophobicity, and the oxalate moiety might confer additional acidity to the molecule. The amino group could also affect the compound's solubility and hydrogen bonding capability.

科学研究应用

混合分子基磁体

与草酸1-(2,3-二甲基-1H-吲哚-1-基)-3-(邻甲苯氨基)丙烷-2-醇结构相关的化合物的一个应用领域是混合分子基磁体的开发。这些材料将有机 NLO(非线性光学)生色团与金属草酸盐结合起来,以探索磁性和 NLO 行为之间的相互作用。例如,研究已经合成了一种混合分子基铁磁体,展示了金属离子之间的铁磁相互作用并表现出显着的 NLO 特性 (Lacroix 等人,2001)。

无机-有机杂化材料

另一个有趣的应用是合成具有层状混合金属草酸盐的无机-有机杂化材料。这些材料以其可调谐的磁性以及非常大的二次谐波产生 (SHG) 能力而著称。阳离子有机 NLO 发色团与金属草酸盐的分层允许创建有利于 SHG 的非中心对称结构,同时探索磁性功能 (Cariati 等人,2007)。

光还原研究

对结晶紫草酸盐在各种溶液和薄膜中的光解的研究提供了对半还原染料自由基形成的见解。这一研究领域有助于我们了解光还原机制以及草酸盐化合物在光动力学过程中的潜在应用 (Leaver,1972)。

酶功能建模

类似于草酸1-(2,3-二甲基-1H-吲哚-1-基)-3-(邻甲苯氨基)丙烷-2-醇的化合物也可能在酶活性位点的建模中找到应用。研究已经合成了锰 (II) 络合物来模拟草酸脱羧酶 (OxDC) 和草酸氧化酶 (OxOx) 的静息状态,突出了某些化合物模拟酶功能和有助于理解酶机制的潜力 (Scarpellini 等人,2008)。

属性

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(2-methylanilino)propan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O.C2H2O4/c1-14-8-4-6-10-19(14)21-12-17(23)13-22-16(3)15(2)18-9-5-7-11-20(18)22;3-1(4)2(5)6/h4-11,17,21,23H,12-13H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEVVBTUMJOFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC(CN2C(=C(C3=CC=CC=C32)C)C)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2549622.png)

![3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2549623.png)

![2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2549624.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2549625.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/no-structure.png)

![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)

![1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2549641.png)